N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide
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Overview
Description
N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, commonly known as MAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is involved in the metabolism of endocannabinoids and other bioactive lipids.
Mechanism of Action
MAFP works by irreversibly inhibiting N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, which is responsible for the hydrolysis of endocannabinoids and other bioactive lipids. By inhibiting this compound, MAFP increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
MAFP has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. MAFP has also been shown to regulate feeding behavior and energy homeostasis. MAFP has been suggested as a potential therapeutic agent for the treatment of various disorders, including chronic pain, inflammation, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of MAFP is its high potency and selectivity for N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide inhibition. MAFP has been shown to be more potent than other this compound inhibitors, such as URB597 and PF-3845. However, MAFP has some limitations as well. MAFP is not very soluble in water, which can make it difficult to use in some experiments. MAFP is also irreversible, which can limit its use in certain applications.
Future Directions
There are several future directions for research on MAFP. One area of interest is the development of new analogs of MAFP that can improve its solubility and selectivity. Another area of interest is the investigation of the effects of MAFP on other physiological processes, such as neuroprotection and neurogenesis. MAFP has also been suggested as a potential therapeutic agent for the treatment of obesity and metabolic disorders. Further research is needed to explore the full potential of MAFP in these areas.
Synthesis Methods
MAFP can be synthesized using a multi-step reaction scheme starting from 2-furoic acid. The first step involves the conversion of 2-furoic acid to 2-furoyl chloride using thionyl chloride. In the second step, 3-[(2-methyl-2-propenyl)oxy]aniline is reacted with 2-furoyl chloride to obtain N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furoamide. The final product is purified using column chromatography.
Scientific Research Applications
MAFP has been extensively used as a research tool to investigate the role of N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide in the endocannabinoid system and other physiological processes. MAFP has been shown to increase the levels of endocannabinoids in the brain, which can lead to analgesic and anti-inflammatory effects. MAFP has also been used to study the role of this compound in the regulation of feeding behavior, anxiety, and depression.
properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[3-(2-methylprop-2-enoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15NO3/c1-11(2)10-19-13-6-3-5-12(9-13)16-15(17)14-7-4-8-18-14/h3-9H,1,10H2,2H3,(H,16,17) |
InChI Key |
SBAHEFSWXVEJCN-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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